4-Isopropyl-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHOXY-4-(PROPAN-2-YL)PHENOL is a phenolic compound characterized by a methoxy group and an isopropyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-4-(PROPAN-2-YL)PHENOL typically involves the reaction of 4-isopropylphenol with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-METHOXY-4-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-METHOXY-4-(PROPAN-2-YL)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in developing therapeutic agents for treating various diseases.
Wirkmechanismus
The mechanism of action of 3-METHOXY-4-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses and certain diseases . By inhibiting STAT3 activation, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions like rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
3-Methoxyphenol: Lacks the isopropyl group, resulting in different chemical properties and applications.
4-Isopropylphenol: Lacks the methoxy group, leading to variations in reactivity and biological activity.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A synthetic analogue with distinct anti-inflammatory properties.
Uniqueness: 3-METHOXY-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both methoxy and isopropyl groups, which confer specific chemical reactivity and biological activities. Its ability to inhibit STAT3 activation sets it apart from other phenolic compounds, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H14O2 |
---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methoxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7,11H,1-3H3 |
InChI-Schlüssel |
DWYUYSQKNLZYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.